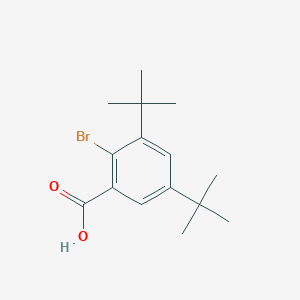![molecular formula C16H10BrNO B14514963 Benzonitrile, 4-[3-(4-bromophenyl)-1-oxo-2-propenyl]- CAS No. 62557-87-3](/img/structure/B14514963.png)
Benzonitrile, 4-[3-(4-bromophenyl)-1-oxo-2-propenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzonitrile, 4-[3-(4-bromophenyl)-1-oxo-2-propenyl]- is an organic compound with a complex structure that includes a benzonitrile group and a bromophenyl group connected through a propenyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 4-[3-(4-bromophenyl)-1-oxo-2-propenyl]- can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . This method is advantageous due to its mild reaction conditions and low production cost.
Another method involves the use of ionic liquids as recycling agents, which simplifies the separation process and eliminates the need for metal salt catalysts . This green synthesis approach is not only environmentally friendly but also efficient, with high yields of the desired product.
Industrial Production Methods
Industrial production of benzonitrile, 4-[3-(4-bromophenyl)-1-oxo-2-propenyl]- typically involves large-scale reactions using optimized conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced separation techniques ensures the efficient production of high-purity compounds.
Analyse Chemischer Reaktionen
Types of Reactions
Benzonitrile, 4-[3-(4-bromophenyl)-1-oxo-2-propenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and hydrogenation with palladium on carbon (Pd/C) are typical reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Primary amines.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzonitrile, 4-[3-(4-bromophenyl)-1-oxo-2-propenyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, coatings, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of benzonitrile, 4-[3-(4-bromophenyl)-1-oxo-2-propenyl]- involves its interaction with specific molecular targets and pathways. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The bromophenyl group can enhance the compound’s binding affinity to certain targets, making it a valuable scaffold in drug design.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromobenzonitrile: A simpler compound with similar functional groups but lacking the propenyl chain.
4-Bromophenylacetonitrile: Contains a similar bromophenyl group but with a different connecting chain.
4-(Bromomethyl)benzonitrile: Another related compound with a bromomethyl group instead of the propenyl chain
Uniqueness
Benzonitrile, 4-[3-(4-bromophenyl)-1-oxo-2-propenyl]- is unique due to its specific structural features, which confer distinct chemical properties and reactivity. The presence of both the nitrile and bromophenyl groups, along with the propenyl chain, allows for a wide range of chemical modifications and applications.
Eigenschaften
CAS-Nummer |
62557-87-3 |
|---|---|
Molekularformel |
C16H10BrNO |
Molekulargewicht |
312.16 g/mol |
IUPAC-Name |
4-[3-(4-bromophenyl)prop-2-enoyl]benzonitrile |
InChI |
InChI=1S/C16H10BrNO/c17-15-8-3-12(4-9-15)5-10-16(19)14-6-1-13(11-18)2-7-14/h1-10H |
InChI-Schlüssel |
KHMQVXUPNDMZHA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)C#N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



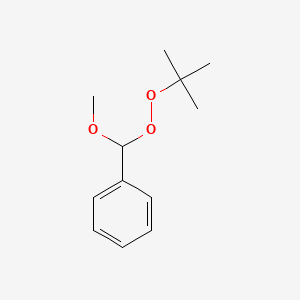
-](/img/structure/B14514910.png)
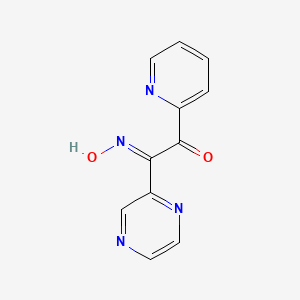
![3-[3-([1,1'-Biphenyl]-4-yl)-3-oxoprop-1-en-1-yl]benzonitrile](/img/structure/B14514914.png)

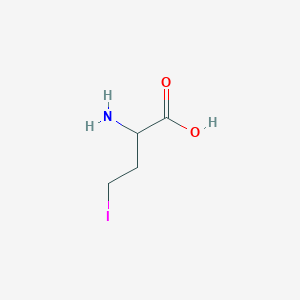
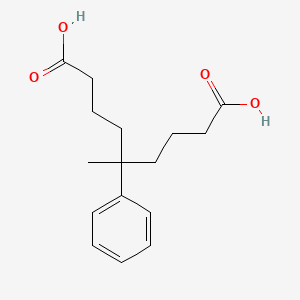
![2-[(Methanesulfinyl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B14514935.png)
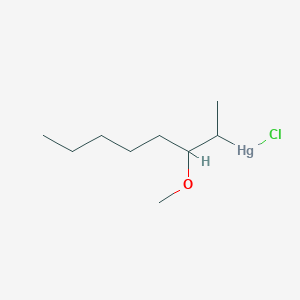
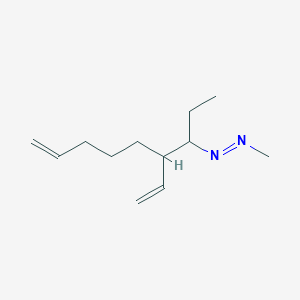

![Urea, N-(1-methylethyl)-N'-[6-(methylthio)hexyl]-](/img/structure/B14514949.png)
